molecular formula C12H15BrO2 B1372949 2-[4-(Bromomethyl)phenoxymethyl]oxolane CAS No. 1094335-80-4

2-[4-(Bromomethyl)phenoxymethyl]oxolane

Cat. No.: B1372949
CAS No.: 1094335-80-4
M. Wt: 271.15 g/mol
InChI Key: IPLMPVINGCKZBG-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxymethyl]oxolane, also known as BMPO, is a chemical compound with the molecular formula C12H15BrO2 . It has a molecular weight of 271.15 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Polymer Synthesis

2-[4-(Bromomethyl)phenoxymethyl]oxolane is utilized in polymer synthesis. For instance, it has been used in the creation of polymers with a 5-membered cyclic dithiocarbonate group, contributing to advancements in polymer chemistry (Kihara, Tochigi, & Endo, 1995).

Chemical Reactions and Derivatives

This compound plays a role in forming various chemical derivatives. In one study, it was involved in the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, contributing to the development of new chemical compounds (Shin, Sato, Honda, & Yoshimura, 1983).

Analysis of Lignins

The compound has applications in the analytical chemistry of lignins. It was used in a study examining the quantitative NMR analysis of hydroxyl groups in lignins, providing insights into lignin composition and structure (Granata & Argyropoulos, 1995).

Insect Juvenile Hormone Activity

Research has indicated its relevance in studying insect juvenile hormone activity. Aromatic ethers containing an oxolane ring, similar to this compound, have shown potential in this field (Hejno & Šorm, 1976).

Synthesis of Hyperbranched Polyethers

This compound is instrumental in synthesizing hyperbranched polyethers. Research shows its use in self-condensation processes, leading to the creation of polymers with significant industrial and scientific applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

Synthesis of Pharmaceutical Compounds

It is also used in the synthesis of pharmaceutical compounds. For example, ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a related compound, was used in reactions forming pharmaceutical intermediates, highlighting its potential in drug development (Pevzner, 2003).

Chemical Reaction Mechanisms

Studies have explored its role in understanding chemical reaction mechanisms. For instance, research into the decarboxylative cleavage and ring expansion of related radicals provides valuable insights into organic reaction pathways (Crich and Mo, 1998).

Synthesis of Heterocyclic Systems

It assists in the synthesis of heterocyclic systems. The use of similar bromomethylene compounds in creating heterocyclic systems highlights the compound's versatility in organic synthesis (Bogolyubov, Chernysheva, & Semenov, 2004).

Radical Reactions and Rearrangements

It is involved in radical reactions and rearrangements, playing a critical role in understanding and exploiting radical chemistry (Alliot, Gravel, & Doris, 2013).

Safety and Hazards

Specific safety and hazard information for 2-[4-(Bromomethyl)phenoxymethyl]oxolane is not provided in the search results. For safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other safety databases .

Properties

IUPAC Name

2-[[4-(bromomethyl)phenoxy]methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMPVINGCKZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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